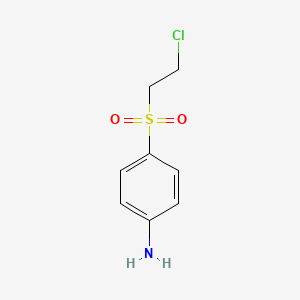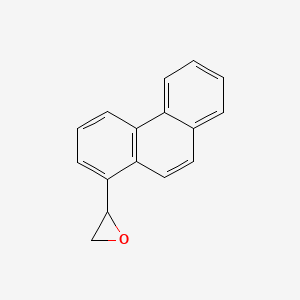
2-Phenanthren-1-yloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenanthren-1-yloxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure. This compound is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxirane ring attached to the phenanthrene backbone. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthren-1-yloxirane typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds through the formation of an epoxide ring at the 1,2-position of the phenanthrene molecule.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenanthren-1-yloxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form phenanthrene derivatives with hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted phenanthrene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxylated phenanthrene derivatives, and various substituted phenanthrene compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Phenanthren-1-yloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the interactions of epoxides with biological molecules and their potential effects on biological systems.
Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying the metabolism of epoxides in the body.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of 2-Phenanthren-1-yloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological studies to form new bonds and create more complex structures. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used.
Comparaison Avec Des Composés Similaires
2-Phenanthren-1-yloxirane can be compared with other similar compounds, such as:
Phenanthrene: The parent compound from which this compound is derived. Phenanthrene itself undergoes various reactions, including oxidation and substitution.
Other Epoxides: Compounds like styrene oxide and ethylene oxide, which also contain an epoxide ring but differ in their aromatic or aliphatic nature.
Phenanthrene Derivatives: Compounds such as 9,10-phenanthrenequinone and 9,10-dihydrophenanthrene, which are derived from phenanthrene and have different functional groups.
The uniqueness of this compound lies in its combination of the phenanthrene backbone with the reactive epoxide ring, making it a versatile compound for various chemical and biological applications.
Propriétés
Numéro CAS |
26698-45-3 |
|---|---|
Formule moléculaire |
C16H12O |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-phenanthren-1-yloxirane |
InChI |
InChI=1S/C16H12O/c1-2-5-12-11(4-1)8-9-14-13(12)6-3-7-15(14)16-10-17-16/h1-9,16H,10H2 |
Clé InChI |
GTYGZFVLXMDIGA-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




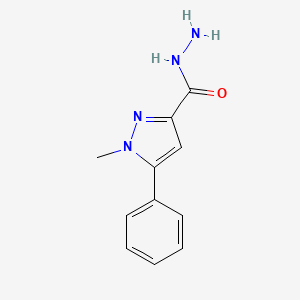
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)

![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
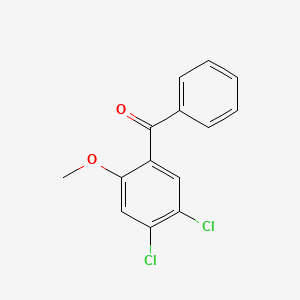
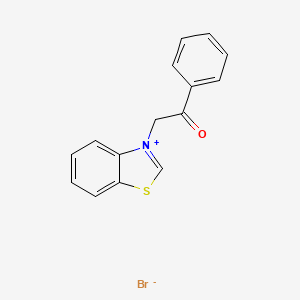
![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
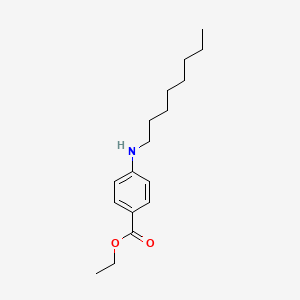
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)

